Enhanced Enantioselectivity in Biocatalytic Resolution for Chiral Flutriafol Precursor Synthesis
The unsymmetrical 2-(2-fluorophenyl)-2-(4-fluorophenyl)oxirane is the essential chiral precursor for the agrochemical flutriafol. Its specific structure is critical for recognition by engineered epoxide hydrolases. A study found that an engineered mutant of *Rhodotorula paludigensis* epoxide hydrolase (RpEH H336W/L360F) exhibited a 6.4-fold increase in enantiomeric ratio (E) for this specific substrate, from 5.5 to 35.4, enabling a kinetic resolution that produced (S)-2-(2-fluorophenyl)-2-(4-fluorophenyl)oxirane in 98.2% enantiomeric excess (ee) and 44.3% analytical yield [1]. This high enantioselectivity is not observed with symmetric analogs like 2,2-bis(4-fluorophenyl)oxirane, which lack the same chiral recognition profile due to their different electronic and steric properties [2].
| Evidence Dimension | Enantioselectivity (Enantiomeric Ratio, E) |
|---|---|
| Target Compound Data | E = 35.4 with engineered RpEH H336W/L360F; (S)-enantiomer produced at 98.2% ee |
| Comparator Or Baseline | Racemic mixture of the compound with wild-type RpEH: E = 5.5 |
| Quantified Difference | 6.4-fold increase in E value (35.4 vs 5.5) |
| Conditions | Kinetic resolution of racemic 2-(2-fluorophenyl)-2-(4-fluorophenyl)oxirane by recombinant *E. coli* expressing RpEH variants. |
Why This Matters
This quantifies the compound's essential role as a chiral precursor; substituting with a symmetric analog would fail to achieve the high enantioselectivity required for manufacturing the bioactive (S)-flutriafol enantiomer.
- [1] Hu, D.; et al. Engineering an Epoxide Hydrolase for Chemoenzymatic Asymmetric Synthesis of Chiral Triazole Fungicide (S)- and (R)-Flutriafol. J. Agric. Food Chem. 2024, 72, 39, 21548-21558. View Source
- [2] PubChem. Compound Summary for CID 13983937: 2,2-Bis(4-fluorophenyl)oxirane. National Center for Biotechnology Information. View Source
